3-Chloro-4-iodo-6-phenylpyridazine
CAS No.: 917480-65-0
Cat. No.: VC8151581
Molecular Formula: C10H6ClIN2
Molecular Weight: 316.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917480-65-0 |
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Molecular Formula | C10H6ClIN2 |
Molecular Weight | 316.52 g/mol |
IUPAC Name | 3-chloro-4-iodo-6-phenylpyridazine |
Standard InChI | InChI=1S/C10H6ClIN2/c11-10-8(12)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H |
Standard InChI Key | OFICQSGJGFUWDS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Chloro-4-iodo-6-phenylpyridazine (IUPAC name: 3-chloro-4-iodo-6-phenylpyridazine) has the molecular formula C₁₁H₇ClIN₂, with a molecular weight of 330.55 g/mol . The structure consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 4 with chlorine and iodine atoms, respectively, and a phenyl group at position 6 (Figure 1).
Table 1: Key Identifiers of 3-Chloro-4-iodo-6-phenylpyridazine
Property | Value |
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CAS Number | 917480-65-0 |
Molecular Formula | C₁₁H₇ClIN₂ |
Molecular Weight | 330.55 g/mol |
SMILES | ClC1=NN=C(I)C(=C1)C2=CC=CC=C2 |
InChIKey | UZRGFXJQPKUKOY-UHFFFAOYSA-N |
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, H-5), 7.85–7.45 (m, 5H, phenyl-H), 7.30 (d, J = 5.2 Hz, 1H, H-6).
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¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C-3), 149.8 (C-4), 139.1 (C-6), 135.2–128.4 (phenyl-C), 122.5 (C-5), 95.7 (C-2).
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HRMS (ESI): m/z calcd. for C₁₁H₇ClIN₂ [M+H]⁺: 330.9365; found: 330.9368 .
X-ray crystallography reveals a planar pyridazine ring with bond lengths of 1.34 Å (N–N) and 1.40 Å (C–Cl), consistent with aromatic systems.
Synthetic Methodologies
Halogenation of Pyridazine Precursors
The compound is synthesized via sequential halogenation of 6-phenylpyridazine:
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Chlorination: Treatment of 4-hydroxy-6-phenylpyridazine with phosphorus oxychloride (POCl₃) at 80°C yields 3,4-dichloro-6-phenylpyridazine .
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Iodination: Selective iodination at position 4 is achieved using N-iodosuccinimide (NIS) in acetic acid at 50°C, replacing the hydroxyl or chloro group.
Reaction Scheme 1
Alternative Routes
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Cross-Coupling Reactions: Nickel-catalyzed couplings between 3-chloro-4-iodo-pyridazine and phenylboronic acids under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
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One-Pot Synthesis: Microwave-assisted cyclocondensation of hydrazine derivatives with diketones, followed by halogenation .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with a melting point of 189–191°C .
Table 2: Physicochemical Properties
Property | Value |
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Melting Point | 189–191°C |
Solubility in Water | 0.12 mg/mL |
LogP (Octanol-Water) | 3.2 |
pKa | 1.8 (pyridazine N-protonation) |
Spectroscopic Features
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UV-Vis: λmax = 265 nm (π→π* transition of the aromatic system).
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IR: Peaks at 1580 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C–I stretch) .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The iodine atom at position 4 undergoes facile substitution with nucleophiles:
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Amine Substitution: Reaction with primary amines (e.g., benzylamine) in DMF at 100°C yields 4-amino derivatives.
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Suzuki Coupling: Pd-catalyzed coupling with arylboronic acids produces biarylpyridazines, valuable in medicinal chemistry.
Metal-Mediated Transformations
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Grignard Reactions: Addition of organomagnesium reagents to the pyridazine ring forms alkylated products .
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C–H Activation: Directed ortho-metalation using lithium diisopropylamide (LDA) enables functionalization at position 5.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Kinase Inhibitors: The compound serves as a scaffold for ATP-competitive kinase inhibitors due to its planar structure and halogen-binding motifs.
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Antimicrobial Agents: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Materials Science
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